molecular formula C33H34O8 B1248993 Trichirubine B

Trichirubine B

Cat. No.: B1248993
M. Wt: 558.6 g/mol
InChI Key: PFMJYSWUJIOQAK-NUHWSDSJSA-N
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Description

Trichirubine B is a limonoid, a class of highly oxygenated triterpenoids, isolated from plants within the Trichilia genus, notably Trichilia rubescens (Meliaceae family) . Limonoids from Trichilia species are renowned for their structural complexity, often featuring intricate ring systems, such as oxepane or cyclopropane rings, and diverse bioactivities, including anti-inflammatory and cytotoxic properties.

Properties

Molecular Formula

C33H34O8

Molecular Weight

558.6 g/mol

IUPAC Name

[(1S,2S,4S,6S,7R,11R,12S,13R,16R,20S)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,6,11,16-tetramethyl-19-oxo-3,14-dioxahexacyclo[11.6.1.02,4.02,11.06,10.016,20]icosa-9,17-dien-12-yl] benzoate

InChI

InChI=1S/C33H34O8/c1-29-13-12-21(34)32(4)25(29)24(38-16-29)26(40-27(36)17-8-6-5-7-9-17)31(3)20-11-10-19(18-14-23(35)39-28(18)37)30(20,2)15-22-33(31,32)41-22/h5-9,11-14,19,22-26,35H,10,15-16H2,1-4H3/t19-,22-,23?,24+,25-,26+,29-,30-,31+,32-,33-/m0/s1

InChI Key

PFMJYSWUJIOQAK-NUHWSDSJSA-N

Isomeric SMILES

C[C@@]12C[C@H]3[C@@]4(O3)[C@@]5([C@H]6[C@H]([C@H]([C@]4(C1=CC[C@H]2C7=CC(OC7=O)O)C)OC(=O)C8=CC=CC=C8)OC[C@@]6(C=CC5=O)C)C

Canonical SMILES

CC12CC3C4(O3)C5(C6C(C(C4(C1=CCC2C7=CC(OC7=O)O)C)OC(=O)C8=CC=CC=C8)OCC6(C=CC5=O)C)C

Synonyms

trichirubine B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Differences

  • Trichirubine A: Demonstrates moderate cytotoxicity against human cancer cell lines (e.g., HeLa), attributed to its γ-hydroxybutenolide group, which enhances electrophilic reactivity .
  • Rubescin G : Acts as a biosynthetic precursor to Trichirubine A, lacking bioactivity in isolation but critical for downstream modifications .
  • Trichirubine B (inferred) : Hypothesized to exhibit altered bioactivity due to structural variations (e.g., additional hydroxyl groups or modified ring systems), though experimental validation is pending.

Analytical Data Comparisons

Comparative NMR and MS data for key limonoids (representative examples):

Compound <sup>13</sup>C NMR Shifts (ppm) Key MS Fragments (m/z) Distinctive Peaks
Trichirubine A δ 170.2 (C=O of γ-hydroxybutenolide), δ 79.5 (C-14) [M+H]<sup>+</sup> 567.2 γ-hydroxybutenolide carbonyl signal at δ 170.2 .
Rubescin F δ 102.4 (C-7), δ 85.6 (C-14 oxepane) [M+Na]<sup>+</sup> 589.3 Oxepane ring carbons (δ 85–102) .
Rubescin H δ 32.8 (cyclopropane C-7/C-14), δ 175.1 (ester C=O) [M-H]<sup>-</sup> 583.1 Cyclopropane protons (δ 1.2–1.5, multiplet) .

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